molecular formula C22H14BrClF3N3O B2540954 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 2085690-22-6

6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No. B2540954
CAS RN: 2085690-22-6
M. Wt: 508.72
InChI Key: CBLUYFNVWJBXFS-UHFFFAOYSA-N
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Description

The compound , 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one, is a derivative of the quinazolinone family. Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with various synthons. For instance, 6-bromo-2,3-disubstituted 4(3H)-quinazolinones have been synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with different reagents such as trimethoprim, pyrimethamine, and lamotrigine . Other methods include reacting bromoanthranilic acid with benzoyl chloride and substituted amino synthons . The structures of these compounds are confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a 6-bromo substituent and various other functional groups attached to the quinazolinone core. These modifications significantly influence the biological activity of the compounds. The molecular docking studies are often performed to understand the interaction of these compounds with biological targets, such as EGFR tyrosine kinase in the case of anticancer agents .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions, including further condensation with aldehydes to form chalcone derivatives, reactions with bromine and thiourea to form aminothiazole derivatives, and cyclization reactions to afford different cyclized products . These reactions expand the chemical diversity of the quinazolinone core and allow for the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. Computational tools such as PASS, Molinspiration, Osiris, and Swiss ADME are used to predict properties like drug-likeness, bioactivity scores, toxicity, and potential molecular targets . These predictions are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds and for guiding further modifications to enhance their biological efficacy.

Case Studies

Several studies have demonstrated the biological activities of quinazolinone derivatives. For example, some derivatives have shown significant antibacterial and antifungal activity against various strains, as well as anti-inflammatory activity in the carrageenan-induced paw oedema test in rats . Others have exhibited potent antiviral activity against vaccinia virus and have been suggested to possess activity against Pox viruses . Additionally, certain quinazolinone derivatives have been screened for analgesic and anti-inflammatory activities, with some showing comparable activity to standard drugs like indomethacin .

properties

IUPAC Name

6-bromo-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClF3N3O/c1-12-4-2-3-5-15(12)20-29-18-7-6-14(23)9-16(18)21(31)30(20)11-19-17(24)8-13(10-28-19)22(25,26)27/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLUYFNVWJBXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one

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